molecular formula C21H25N5O2 B6488690 3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 941924-36-3

3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B6488690
CAS No.: 941924-36-3
M. Wt: 379.5 g/mol
InChI Key: DXZKJNLJSFQWHM-AATRIKPKSA-N
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Description

3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic organic compound belonging to the class of pyrimido[1,2-g]purines It is characterized by a complex molecular structure that integrates a butenyl group, a dimethylphenyl group, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multistep organic reactions. Key steps may include:

  • Formation of the Butenyl Group: : This can be achieved through the Wittig reaction or Heck coupling, employing suitable phosphonium salts or palladium catalysts.

  • Introduction of the Dimethylphenyl Group: : Friedel-Crafts alkylation or acylation can be used, often involving aluminum chloride as a catalyst.

  • Synthesis of the Pyrimido[1,2-g]purine Core: : Cyclization reactions are central, often using ammonium formate and heating to achieve ring closure.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. High-pressure liquid chromatography (HPLC) and recrystallization are common for purification. Automation in reactor systems ensures reproducibility and efficiency, with strict control over temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Using reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitutions with reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

Reactions commonly occur in solvents like dichloromethane or tetrahydrofuran under inert atmospheres (e.g., nitrogen or argon). Catalysts such as palladium on carbon and bases like triethylamine are frequently used.

Major Products Formed

Products include oxidized derivatives, reduced forms, and various substituted analogs, dependent on the reaction conditions and reagents used.

Scientific Research Applications

The compound has versatile applications across various scientific disciplines:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor and its interactions with biomolecules.

  • Medicine: : Explored for potential therapeutic uses, including anti-inflammatory, antiviral, and anticancer activities.

  • Industry: : Utilized in the development of novel materials and in the synthesis of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action involves interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzyme activities, thereby altering metabolic pathways. Pathways involved might include signal transduction, protein synthesis, and DNA replication, depending on the biological context and specific target interactions.

Comparison with Similar Compounds

Similar Compounds

Compounds with analogous structures include:

  • 9-Phenyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: : Similar core structure, but without the butenyl group.

  • 3-[(2E)-But-2-en-1-yl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: : Different substitution pattern on the phenyl group.

Uniqueness

The distinct combination of a butenyl group and a dimethylphenyl group in 3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

3-[(E)-but-2-enyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-5-6-10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-7-12-25(17)20)16-9-8-14(2)13-15(16)3/h5-6,8-9,13H,7,10-12H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZKJNLJSFQWHM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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